N-Boc-beta-alanine ethyl ester chemical properties
N-Boc-beta-alanine ethyl ester chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of N-Boc-beta-alanine Ethyl Ester
Introduction
N-Boc-beta-alanine ethyl ester, systematically known as ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate, is a pivotal building block in modern organic synthesis and medicinal chemistry.[1] As a derivative of the non-proteinogenic amino acid β-alanine, it features two key protective groups: a tert-butoxycarbonyl (Boc) group on the amine and an ethyl ester on the carboxyl terminus. This dual-protection strategy renders it an exceptionally stable and versatile reagent, allowing for precise, stepwise modifications in the construction of complex molecules. Its achiral, flexible three-carbon backbone makes it a favored linker or spacer in various applications, from solid-phase peptide synthesis to the development of sophisticated drug delivery systems and proteolysis-targeting chimeras (PROTACs).[2][3]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, characterization, reactivity, and applications of N-Boc-beta-alanine ethyl ester, grounded in established scientific principles and methodologies.
Physicochemical and Identification Properties
The fundamental identity and physical characteristics of a reagent are the foundation of its effective use in the laboratory. N-Boc-beta-alanine ethyl ester is defined by a unique set of properties that dictate its handling, solubility, and compatibility with various reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 88574-53-2 | [1][4] |
| Molecular Formula | C₁₀H₁₉NO₄ | [1] |
| Molecular Weight | 217.26 g/mol | [1] |
| Alternate Name | Ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate | [1] |
| Physical Form | Colorless Liquid or Low-Melting Solid | [5] |
| Solubility | Soluble in methanol, DMSO, ethyl acetate, dichloromethane | [2] |
| SMILES | CCOC(=O)CCNC(=O)OC(C)(C)C | [4] |
Note: The physical state can vary depending on purity. The related compound N-Benzyl-beta-alanine ethyl ester is a colorless liquid.[5]
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for verifying the identity and purity of starting materials. The structure of N-Boc-beta-alanine ethyl ester gives rise to a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. A ¹H NMR spectrum in CDCl₃ would be expected to show the following key signals, explained by the electronic environment of the protons:
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~5.1 ppm (broad singlet, 1H): This corresponds to the N-H proton of the carbamate. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
-
4.1 ppm (quartet, 2H): These are the methylene protons (-O-CH₂-CH₃) of the ethyl ester, split into a quartet by the adjacent methyl group.
-
3.4 ppm (quartet, 2H): The methylene protons adjacent to the nitrogen (-NH-CH₂-).
-
2.5 ppm (triplet, 2H): The methylene protons adjacent to the ester carbonyl group (-CH₂-C=O).
-
1.4 ppm (singlet, 9H): A strong singlet representing the nine equivalent protons of the tert-butyl (Boc) group. Its high integration value is a hallmark of this protecting group.
-
1.2 ppm (triplet, 3H): The terminal methyl protons (-CH₂-CH₃) of the ethyl ester, split into a triplet by the adjacent methylene group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by strong absorption bands corresponding to the carbonyl groups.
-
~3350 cm⁻¹ (N-H stretch): Characteristic of the secondary amine in the carbamate.
-
~2980 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the ethyl and Boc groups.
-
~1735 cm⁻¹ (C=O stretch, ester): A strong, sharp peak for the ester carbonyl.
-
~1700 cm⁻¹ (C=O stretch, carbamate): A strong peak for the Boc-group carbonyl, often slightly broader than the ester carbonyl.[6]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. In electrospray ionization (ESI-MS), the expected molecular ion would be [M+H]⁺ at m/z 218.27 or [M+Na]⁺ at m/z 240.25. A common fragmentation pattern involves the loss of the Boc group or isobutylene from the Boc group.
Protocol 1: NMR Sample Preparation and Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR data for N-Boc-beta-alanine ethyl ester.
-
Sample Preparation: Accurately weigh 10-15 mg of N-Boc-beta-alanine ethyl ester into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice due to its excellent dissolving power for nonpolar to moderately polar compounds and its single, easily identifiable solvent peak at ~7.26 ppm.
-
Homogenization: Cap the tube and gently invert it several times until the sample is completely dissolved.
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Acquire 16 to 32 scans to ensure a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient.[7]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Set a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons.[7]
-
-
Data Processing: Apply a Fourier transform to the acquired data and perform phase and baseline corrections to obtain the final spectrum.
Synthesis and Purification
The synthesis of N-Boc-beta-alanine ethyl ester is typically achieved via two primary, reliable routes, allowing for flexibility based on the availability of starting materials.
Route A: Esterification of N-Boc-beta-alanine. This is often the preferred method, starting with the commercially available N-Boc-beta-alanine. The carboxylic acid is converted to the ethyl ester under standard conditions, such as using ethanol with a catalytic amount of strong acid (e.g., H₂SO₄) or by using coupling agents.
Route B: Boc-Protection of β-Alanine Ethyl Ester. In this approach, the commercially available β-alanine ethyl ester hydrochloride is first neutralized and then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.[8]
Caption: Primary synthetic routes to N-Boc-beta-alanine ethyl ester.
Protocol 2: Synthesis via Boc Protection (Route B)
This protocol describes a robust method starting from β-alanine ethyl ester hydrochloride.
-
Neutralization: Dissolve β-alanine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N) (1.1 eq) dropwise. The formation of triethylammonium chloride salt is often observed as a white precipitate.
-
Boc Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM dropwise. The addition is performed at 0 °C to control the exothermicity of the reaction.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes, visualizing with a potassium permanganate stain. The disappearance of the starting amine spot indicates completion.
-
Workup: Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This sequence removes unreacted base, acidic impurities, and residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).[8] This step is crucial to remove any unreacted starting material and byproducts.
Chemical Reactivity and Key Transformations
The utility of N-Boc-beta-alanine ethyl ester stems from the orthogonal reactivity of its two protecting groups.
Boc Group Deprotection
The Boc group is a cornerstone of amine protection strategy due to its stability under a wide range of conditions (e.g., basic, hydrogenolytic) but its facile removal under acidic conditions.[2] This is typically achieved with strong acids like trifluoroacetic acid (TFA) in an inert solvent like DCM, or with HCl in dioxane. The mechanism proceeds via protonation of the carbamate carbonyl followed by the elimination of isobutylene and carbon dioxide, liberating the free amine.
Caption: Acid-catalyzed deprotection of the Boc group.
Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Setup: Dissolve N-Boc-beta-alanine ethyl ester (1.0 eq) in DCM in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C. Add TFA (5-10 eq), typically as a 25-50% solution in DCM, dropwise. The use of an excess of TFA ensures the reaction goes to completion.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Removal of Excess Acid: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The product is typically obtained as the trifluoroacetate salt, a viscous oil or solid, which can be used directly in subsequent steps like peptide coupling.
Ester Group Transformations
The ethyl ester can be readily hydrolyzed (saponified) to the free carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent like THF or methanol. This transformation is fundamental when the C-terminus needs to be activated for coupling reactions.
Applications in Research and Development
The unique structural features of N-Boc-beta-alanine ethyl ester make it a valuable tool for synthetic chemists.
-
Peptide Synthesis: It serves as a building block for introducing a β-amino acid residue into a peptide chain.[9] After Boc deprotection, the resulting free amine can be coupled with an N-protected amino acid to extend the peptide chain. The ethyl ester protects the C-terminus during this coupling step.
-
Linker Chemistry: β-Alanine is frequently used as a flexible, hydrophilic spacer to connect two different molecular entities without introducing a chiral center.[3] N-Boc-beta-alanine ethyl ester is an ideal starting material for incorporating such linkers, for instance, in the synthesis of PROTACs where a linker tethers a target-binding molecule to an E3 ligase ligand.[10]
-
Medicinal Chemistry: As a versatile intermediate, it is used in the synthesis of a wide array of pharmacologically active compounds, including enzyme inhibitors and receptor ligands where the β-amino acid motif is crucial for biological activity.[11]
Caption: Workflow for incorporating into a dipeptide.
Safety, Handling, and Storage
While not acutely toxic, proper handling of N-Boc-beta-alanine ethyl ester is essential for laboratory safety. Based on data for structurally related compounds, it should be treated as a potential irritant.
-
Hazard Identification: May cause skin and eye irritation.[5] May cause respiratory irritation if inhaled.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as they can induce decomposition.[13]
Conclusion
N-Boc-beta-alanine ethyl ester is more than a simple protected amino acid; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, predictable spectroscopic signatures, and, most importantly, the orthogonal reactivity of its protecting groups provide chemists with a reliable and versatile building block. From creating novel peptide structures to engineering sophisticated bioactive molecules, its role as a foundational reagent in the modern synthetic laboratory is firmly established.
References
- Title: New processes for producing beta-alanine derivatives - Google Patents. Source: Google Patents.
-
Title: IR spectra of N-Boc-L-alanine-L-proline-OMe 9. Source: ResearchGate. URL: [Link]
-
Title: Boc-beta-Ala-OH [3303-84-2]. Source: Aapptec Peptides. URL: [Link]
-
Title: Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Source: National Center for Biotechnology Information. URL: [Link]
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